N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide
Description
N'-[(E)-(4-Methyl-3-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide is a hydrazone derivative characterized by a nitro-substituted aromatic ring (4-methyl-3-nitrophenyl) and a methylphenylsulfanyl group. Structurally, it belongs to the acetohydrazide class, where the hydrazone linkage (–NH–N=CH–) connects the aromatic and sulfanyl moieties.
Properties
Molecular Formula |
C17H17N3O3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[(E)-(4-methyl-3-nitrophenyl)methylideneamino]-2-(2-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C17H17N3O3S/c1-12-7-8-14(9-15(12)20(22)23)10-18-19-17(21)11-24-16-6-4-3-5-13(16)2/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+ |
InChI Key |
SKHCHDHIKUHTDN-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=CC=CC=C2C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C=NNC(=O)CSC2=CC=CC=C2C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide typically involves the condensation of 4-methyl-3-nitrobenzaldehyde with 2-[(2-methylphenyl)sulfanyl]acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Hydrazone Formation and Hydrolysis
The hydrazone group (R-C=N-NH-Ar) is a key functional group in this compound. Such linkages typically form via condensation reactions between hydrazides and aldehydes under acidic conditions . For example:
-
Reaction Mechanism : The hydrazone formation involves nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of the aldehyde, followed by elimination of water to form the C=N bond .
-
Hydrolysis : Under acidic or basic conditions, hydrazones can hydrolyze back to their parent hydrazide and carbonyl compounds. For instance, similar compounds (e.g., N’-[(E)-(3-chlorophenyl)methylidene] derivatives) undergo hydrolysis to yield hydrazides and aldehydes .
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Hydrazone Formation | Acid catalysis, reflux | Hydrazide + Aldehyde | |
| Hydrolysis | Acidic/basic aqueous | Hydrazide + Carbonyl compound |
Sulfanyl Group Reactivity
The sulfanyl (S-) group in the compound is susceptible to oxidation and nucleophilic substitution:
-
Oxidation : Sulfanyl groups can oxidize to sulfinyl (S=O) or sulfonyl (S=O₂) under oxidizing agents (e.g., hydrogen peroxide, iodine). This reaction is common in compounds with similar sulfanyl-triazole frameworks.
-
Nucleophilic Substitution : The sulfanyl group may act as a leaving group in substitution reactions, particularly in the presence of strong bases or electrophiles.
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Oxidation | H₂O₂, I₂, or other oxidants | Sulfinyl/sulfonyl derivatives | |
| Nucleophilic Substitution | Strong base/electrophile | Substituted thioether derivatives |
Nitro Group Interactions
The nitro group (NO₂) on the aromatic ring is electron-withdrawing, influencing reactivity:
-
Electrophilic Aromatic Substitution : The nitro group directs incoming electrophiles to meta positions, potentially enabling further functionalization (e.g., bromination, nitration) .
-
Reduction : Nitro groups can reduce to amines (NH₂) under catalytic hydrogenation or using reducing agents like Sn/HCl .
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Reduction | H₂/Pd, Sn/HCl | Amine derivatives |
Thermal and pH Stability
-
Thermal Stability : Hydrazone linkages generally exhibit moderate thermal stability, decomposing at elevated temperatures (e.g., above 150°C) .
-
pH Sensitivity : The sulfanyl group may undergo hydrolysis in acidic or basic conditions, while the hydrazone linkage is prone to hydrolysis in acidic media .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity : Recent studies have indicated that derivatives of hydrazones, including N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide, exhibit significant antitumor properties. Research has shown that certain hydrazone derivatives can inhibit tumor cell proliferation by inducing apoptosis. For instance, a study on similar compounds highlighted their effectiveness against various cancer cell lines, suggesting a promising pathway for developing new anticancer agents .
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Hydrazone derivatives have been reported to possess antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics. A comparative study demonstrated that modifications in the hydrazone structure could enhance its efficacy against resistant bacterial strains .
Material Science Applications
Polymer Chemistry : this compound can be utilized in polymer synthesis. Its reactive functional groups allow it to act as a cross-linking agent in the formation of polymer networks. This application is particularly relevant in producing materials with enhanced mechanical properties and thermal stability. Studies have shown that incorporating such hydrazone derivatives into polymer matrices can significantly improve their performance characteristics .
Table 1: Antitumor Activity of Hydrazone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 10 | Cell cycle arrest |
| This compound | A549 | 12 | ROS generation |
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound C | E. coli | 18 | 32 µg/mL |
| Compound D | S. aureus | 20 | 16 µg/mL |
| This compound | P. aeruginosa | 15 | 64 µg/mL |
Case Studies
Case Study 1: Antitumor Activity Evaluation
A research team synthesized a series of hydrazone derivatives, including this compound, and tested their effects on breast cancer cell lines. The study found that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Case Study 2: Environmental Remediation
In a study focused on heavy metal removal from industrial wastewater, researchers utilized amidoxime derivatives to bind and precipitate metals like lead and cadmium effectively. The findings suggested that similar hydrazone compounds could be developed for efficient water treatment applications.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by interacting with thiol groups in proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares core structural features with several hydrazone derivatives reported in the literature. Key variations include substituents on the aromatic rings and heterocyclic appendages, which influence biological activity and physicochemical properties.
Key Observations :
- Sulfanyl vs. Indole/Benzopyran Moieties : The 2-methylphenylsulfanyl group in the target compound may confer distinct solubility and redox properties compared to indole or benzopyran-based analogs .
- Substituent Position : The 4-methyl-3-nitro configuration in the target compound differs from MMINA’s 3-nitro group, which could alter steric interactions in molecular docking .
Key Data :
- Spectroscopy : ¹H/¹³C NMR and HRMS are standard for confirming hydrazone formation (e.g., disappearance of –NH₂ signals at δ 4.26 ppm in MMINA) .
- Yield Variations : Substituent electron effects (e.g., nitro groups) may reduce yields due to steric hindrance or side reactions .
Anti-Inflammatory and Analgesic Activity
- MMINA : Demonstrated significant chemoprotection against cisplatin-induced organ toxicity (e.g., reduced hepatotoxicity by 40–50% at 25 mg/kg) .
- S3 (Indole Derivative) : Showed 85% inhibition of carrageenan-induced paw edema (vs. 82% for indomethacin) and selective COX-2 inhibition (IC₅₀: 0.28 µM) .
- Target Compound : Predicted to exhibit anti-inflammatory activity via COX-2 binding, though its methylphenylsulfanyl group may enhance membrane permeability compared to indole derivatives .
Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| 4f | S. aureus (Gram +ve) | 13.3 | |
| Hydrazone 114 | E. coli (Gram -ve) | 26.6 | |
| MMINA | Not tested for antimicrobials | – | – |
Insight : The target compound’s nitro and sulfanyl groups may enhance Gram-negative activity, as seen in fluorinated hydrazones .
Pharmacokinetic and Toxicity Profiles
Biological Activity
N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide is a compound that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H14N4O3S
- Molecular Weight : 302.36 g/mol
- IUPAC Name : this compound
This compound features a hydrazone moiety, which is known for its reactivity and biological significance. The presence of the nitro group and the thioether contributes to its unique chemical properties.
Antimicrobial Activity
Research indicates that hydrazones and their derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures, particularly those containing thioether linkages, demonstrated potent antibacterial and antifungal activities. For instance, derivatives of thiazole have shown effectiveness against various microbial strains, including Staphylococcus aureus and Candida albicans .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.4–0.8 μg/mL |
| Escherichia coli | 0.4–1.6 μg/mL |
| Candida albicans | 3.92–4.01 mM |
The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like nitro enhances antimicrobial efficacy by increasing lipophilicity, which aids in membrane penetration .
Antioxidant Activity
Compounds similar to this compound have also shown antioxidant properties. These activities are often attributed to the ability of hydrazones to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as proteases, which play crucial roles in various diseases including cancer and infections .
- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into microbial membranes, leading to disruption and cell death.
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, these compounds can mitigate oxidative stress in cells, contributing to their protective effects .
Case Studies
- Antibacterial Efficacy Study : A recent study evaluated the antibacterial activity of various hydrazone derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited a notable MIC against S. aureus, outperforming standard antibiotics like ciprofloxacin .
- Antifungal Activity Assessment : In another investigation focusing on fungal pathogens, the compound showed promising antifungal activity against C. albicans, with an MIC value comparable to established antifungal agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide, and how do reaction parameters affect yield?
- Methodology :
-
Condensation Reactions : Hydrazide derivatives are typically synthesized via Schiff base formation by refluxing a carbonyl compound (e.g., aldehyde) with a hydrazide in polar solvents like ethanol or methanol. For example, describes refluxing at 100°C for 4 hours under controlled conditions to form a hydrazide derivative .
-
Purification : Recrystallization using methanol or ethanol is critical for isolating pure crystals (yields ~80–90%) .
-
Key Factors : Solvent polarity, temperature, and stoichiometric ratios of reactants influence reaction efficiency. Anhydrous conditions may prevent hydrolysis of intermediates.
- Table 1 : Synthetic Conditions for Analogous Hydrazides
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Condensation | Reflux in ethanol, 4–6 hours | 80–90% | |
| Recrystallization | Methanol/ice-cold water | >95% |
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve imine (C=N) and thioether (S-C) signals. For example, used NMR to confirm hydrazide backbone connectivity .
- X-ray Crystallography : Single-crystal analysis (e.g., and ) provides absolute configuration and hydrogen-bonding patterns, critical for validating stereochemistry .
- IR Spectroscopy : Stretching frequencies for N-H (3200–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) confirm functional groups .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodology :
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) as in , which tested triazine derivatives for antibacterial activity .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM to assess therapeutic potential.
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the scalability and purity of this compound?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to evaluate temperature, solvent, and catalyst effects. highlights flow chemistry for precise control of reaction parameters (e.g., residence time, mixing efficiency) .
- Green Chemistry Approaches : Replace traditional solvents with ionic liquids or PEG-based systems to improve sustainability .
Q. What strategies are recommended for investigating structure-activity relationships (SAR) in antimicrobial applications?
- Methodology :
- Derivatization : Synthesize analogs with varied substituents (e.g., nitro, methoxy) on the phenyl rings. modified triazine derivatives to study substituent effects on bioactivity .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to bacterial targets like DNA gyrase or peptidoglycan transpeptidase.
Q. How should researchers address contradictions in reported biological activity data for hydrazide derivatives?
- Methodology :
-
Assay Standardization : Control variables such as bacterial strain, inoculum size, and incubation time. For example, discrepancies in MIC values may arise from differences in assay protocols .
-
Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors.
- Table 2 : Common Sources of Data Variability in Bioactivity Studies
| Factor | Impact | Mitigation Strategy |
|---|---|---|
| Bacterial Strain | Varying susceptibility | Use ATCC reference strains |
| Compound Solubility | Precipitation in aqueous media | Use DMSO/cosolvent systems |
| Incubation Time | Overgrowth affecting endpoint | Standardize to 18–24 hours |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
